molecular formula C7H7O4S- B1242039 4-(Hydroxymethyl)benzenesulfonate

4-(Hydroxymethyl)benzenesulfonate

Cat. No.: B1242039
M. Wt: 187.2 g/mol
InChI Key: VVQVMHASNBSOOC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(hydroxymethyl)benzenesulfonate is an arenesulfonate that is the conjugate base of 4-(hydroxymethyl)benzenesulfonic acid, obtained by deprotonation of the sulfonic acid group. It is a conjugate base of a 4-(hydroxymethyl)benzenesulfonic acid.

Scientific Research Applications

Nonlinear Optics

4-(Hydroxymethyl)benzenesulfonate derivatives have been explored for their potential in second-order nonlinear optics. For example, 4-amino-1-methylpyridinium benzenesulfonate salts, a related compound, have been prepared and studied for their noncentrosymmetric crystalline structures, which are significant for nonlinear optical applications (Anwar et al., 2000).

Ligand Binding Studies

In the field of biochemistry, derivatives of this compound have been used to study ligand binding. For instance, sodium 4-(2- or 4-hydroxy-1-naphthylazo)benzenesulfonate has been employed to investigate cooperative ligand binding to proteins like hen egg white lysozyme (Murakami & Tsurufuji, 1998).

Photocatalytic Degradation Studies

Benzenesulfonate derivatives, including those related to this compound, have been the subject of studies in environmental chemistry, particularly in the photocatalytic degradation of pollutants. The degradation process often involves hydroxylation and desulfonation steps (Szabó-Bárdos et al., 2011).

Molecular and Structural Chemistry

The structural properties of metal benzenesulfonates, including compounds similar to this compound, have been extensively studied. These studies have provided insights into layered metal sulfonate salts and their potential applications in materials science (Kosnic et al., 1992).

Spectroscopy and Colorimetric Analysis

This compound and its derivatives have been used in the development of dyes and colorimetric analysis techniques, aiding in the detection and quantification of various chemical substances (Hu et al., 2014).

Membrane Protein Studies

In medical and biological research, derivatives of this compound have been employed to study membrane proteins and their functions, such as in the transport of water in human erythrocytes (Benga et al., 1986).

Industrial Applications

Benzenesulfonate derivatives are used in industrial applications, such as in the synthesis of bleaching activators for laundry detergents. For example, 4-hydroxyl sodium nonanoyloxybenzene sulfonate is synthesized as a bleaching activator, demonstrating the practical utility of these compounds in everyday products (Zhao-jing, 2011).

Properties

Molecular Formula

C7H7O4S-

Molecular Weight

187.2 g/mol

IUPAC Name

4-(hydroxymethyl)benzenesulfonate

InChI

InChI=1S/C7H8O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4,8H,5H2,(H,9,10,11)/p-1

InChI Key

VVQVMHASNBSOOC-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1CO)S(=O)(=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CO)S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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